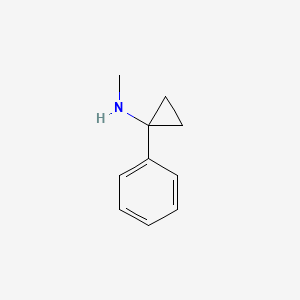

N-Methyl-1-phenylcyclopropanamine

Description

While cyclopropane derivatives are mentioned in and , these focus on unrelated compounds:

- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (), a carboxamide derivative with a methoxyphenyl group .

- A pyrimidinyl-cyclopropanamine intermediate () used in furopyridine synthesis .

Neither compound shares the N-methyl-1-phenylcyclopropanamine backbone.

Properties

IUPAC Name |

N-methyl-1-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPLSIDVQEIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of styrene with diazomethane to form cyclopropylbenzene, which is then subjected to methylamine under appropriate conditions to yield N-Methyl-1-phenylcyclopropanamine .

Industrial Production Methods

Industrial production methods for N-Methyl-1-phenylcyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity N-Methyl-1-phenylcyclopropanamine .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenylcyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions can yield cyclopropylamines with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-phenylcyclopropanamine is structurally related to established monoamine oxidase inhibitors (MAOIs) such as tranylcypromine. Its derivatives have been investigated for their ability to modulate neurotransmitter levels, particularly in the context of depression and anxiety disorders. The compound's mechanism of action involves the inhibition of monoamine oxidases, which are critical enzymes in the metabolism of neurotransmitters like serotonin and norepinephrine .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of N-Methyl-1-phenylcyclopropanamine has revealed that modifications to its structure can significantly influence its pharmacological profile. For instance, variations in the cyclopropyl moiety or the introduction of different substituents on the phenyl ring can enhance potency and selectivity for specific targets, including MAO isoforms and other enzymes involved in neurotransmitter metabolism .

Antidepressant Properties

The antidepressant effects of N-Methyl-1-phenylcyclopropanamine derivatives have been a focal point in recent studies. These compounds not only inhibit MAO activity but also engage with other neurobiological pathways associated with mood regulation. For example, they may increase levels of trace amines in the brain and modulate GABA receptor activity, contributing to their antidepressant efficacy .

Clinical Implications

Clinical studies have suggested that certain derivatives may offer advantages over traditional MAOIs, such as improved safety profiles and reduced side effects. Ongoing research aims to further elucidate their therapeutic potential and optimize their use in clinical settings .

Cancer Research

N-Methyl-1-phenylcyclopropanamine has also been explored for its potential applications in cancer therapy. Its structural analogs have shown promise as mechanism-based inhibitors of histone demethylases, particularly lysine-specific demethylase 1 (LSD1). LSD1 is implicated in the epigenetic regulation of gene expression associated with various cancers, making it a valuable target for therapeutic intervention .

Case Studies

Several studies have highlighted the efficacy of N-Methyl-1-phenylcyclopropanamine derivatives in preclinical cancer models. For instance, compounds derived from this scaffold have demonstrated significant inhibition of tumor growth and metastasis by affecting cellular signaling pathways involved in cancer progression .

Neuropharmacological Studies

Beyond its antidepressant and anticancer properties, N-Methyl-1-phenylcyclopropanamine has been investigated for its neuropharmacological effects. Research indicates that it may influence cognitive functions and neuroprotection through mechanisms involving neurotransmitter modulation and anti-inflammatory effects .

Safety Profile and Toxicology

While N-Methyl-1-phenylcyclopropanamine shows promise for various applications, understanding its safety profile is crucial. Studies indicate that while it may cause skin and eye irritation at high concentrations, its systemic toxicity appears manageable when used within therapeutic ranges . Ongoing toxicological assessments are essential to ensure safe clinical application.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Highlighted examples include:

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Structure: A non-cyclopropane compound with a phenyl group and methylamine side chain () .

- Properties :

- Key Difference : Lacks the cyclopropane ring critical to N-Methyl-1-phenylcyclopropanamine , which would confer distinct stereochemical and electronic properties.

Pyrimidinyl-Cyclopropanamine Derivatives

- Role : Used as intermediates in synthesizing furopyridine carboxamides () .

- Functional Groups : Cyclopropane fused with pyrimidine, unlike the phenyl group in the target compound.

N-Alkyl-Hydroxylamine Reagents

Critical Analysis of Evidence Limitations

- No Direct Data: The absence of N-Methyl-1-phenylcyclopropanamine in the evidence precludes a meaningful comparison.

- Structural Analogues : While cyclopropane derivatives are discussed (–3), their substituents (e.g., carboxamide, pyrimidine) diverge significantly from the phenyl and methylamine groups in the target compound.

- Pharmacological Data: ’s Phenpromethamine is a stimulant, but its non-cyclopropane structure limits extrapolation .

Recommendations for Further Research

To address this gap, future studies should:

Synthesize N-Methyl-1-phenylcyclopropanamine and characterize its structure (e.g., X-ray crystallography, NMR).

Compare its reactivity with cyclopropane derivatives in –3 (e.g., ring strain effects, stability).

Evaluate pharmacological activity against Phenpromethamine () to assess the impact of the cyclopropane ring.

Biological Activity

N-Methyl-1-phenylcyclopropanamine (also known as N-Methyl-2-phenylcyclopropylamine) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

N-Methyl-1-phenylcyclopropanamine exhibits its biological effects primarily through interactions with neurotransmitter systems and epigenetic regulators. It has been shown to act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers, including neuroblastoma and acute myeloid leukemia (AML). LSD1 inhibitors have gained attention for their potential to induce differentiation in cancer cells and suppress tumor growth .

Key Mechanisms:

- LSD1 Inhibition : N-Methyl-1-phenylcyclopropanamine inhibits LSD1, leading to increased levels of histone methylation, which can alter gene expression profiles associated with tumor growth and differentiation .

- Serotonin Receptor Modulation : This compound also interacts with serotonin receptors, particularly the 5-HT2C receptor, influencing signaling pathways that may be relevant for treating mood disorders and psychosis .

Biological Activities

The compound has demonstrated a range of biological activities that are summarized in the following table:

Neuroblastoma

In studies involving neuroblastoma cells, N-Methyl-1-phenylcyclopropanamine was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the upregulation of genes involved in differentiation and downregulation of oncogenic pathways. This suggests that LSD1 inhibition by this compound could provide a novel therapeutic avenue for treating neuroblastoma .

Acute Myeloid Leukemia (AML)

Research has indicated that N-Methyl-1-phenylcyclopropanamine can induce differentiation in AML cells. When combined with other chemotherapeutic agents, it enhanced the cytotoxic effects, suggesting its potential as an adjunct therapy in AML treatment protocols .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenylcyclopropylamines, highlighting how modifications to the cyclopropane ring can affect biological activity. The findings indicate that specific substitutions can enhance potency against LSD1 while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-phenylcyclopropanamine, and what are the critical parameters influencing yield and purity?

- Methodological Answer : Cyclopropane-containing amines like N-Methyl-1-phenylcyclopropanamine are typically synthesized via cyclopropanation of alkenes using diazo compounds or via alkylation of cyclopropylamine derivatives. Critical parameters include temperature control (to avoid ring-opening side reactions), stoichiometry of methylating agents (e.g., methyl iodide), and purification via column chromatography to isolate the product from unreacted precursors. Literature on analogous cyclopropylamines highlights the importance of anhydrous conditions and inert atmospheres to prevent degradation .

Q. How is N-Methyl-1-phenylcyclopropanamine characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring structure and methyl substitution. Gas chromatography-mass spectrometry (GC-MS) under optimized ionization conditions (e.g., electron impact at 70 eV) can resolve fragmentation patterns unique to cyclopropane derivatives. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, as described for structurally similar amines in chromatographic studies .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the stereochemical effects of N-Methyl-1-phenylcyclopropanamine in receptor binding studies?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., using a cellulose-based stationary phase) is required to isolate stereoisomers. Binding assays should include controls for non-specific interactions (e.g., using radiolabeled ligands or fluorescent probes). Data interpretation must account for potential epimerization under physiological conditions, as cyclopropane rings can exhibit strain-dependent reactivity. Structural analogs, such as trans-2-phenylcyclopropylamine hydrochloride, demonstrate the importance of stereochemistry in receptor affinity .

Q. How can researchers resolve contradictions in reported biological activity data for N-Methyl-1-phenylcyclopropanamine derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., oxidation byproducts) or batch-to-batch variability. Rigorous analytical validation using tandem mass spectrometry (LC-MS/MS) and quantitative NMR (qNMR) can identify contaminants. For example, studies on MDMA analogs emphasize the need for impurity profiling using gradient elution HPLC with diode-array detection (DAD) to detect trace degradants . Replicating experiments under standardized conditions (e.g., pH, temperature) is also critical.

Q. What advanced computational methods are suitable for predicting the physicochemical properties of N-Methyl-1-phenylcyclopropanamine?

- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electronic structure and strain energy due to the cyclopropane ring. Software platforms like ACD/Labs Percepta enable predictions of logP, pKa, and solubility based on the compound’s topology. For analogs such as N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine, computational data align closely with experimental results, validating these approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.